Topotecan-d6
Overview
Description
Synthesis Analysis
The synthesis of topotecan involves several steps starting from camptothecin, including hydrogenation, oxidation, and Mannich reactions. An improved synthesis process for topotecan hydrochloride has been reported, indicating advancements in its production methodology to enhance yield and purity. This process involves a series of chemical reactions that modify the camptothecin core to introduce specific functional groups, facilitating its activity and solubility (Pu, 2004).
Molecular Structure Analysis
Topotecan exhibits a complex interaction with DNA, primarily through its lactone form, which is essential for its biological activity. Studies using optical methods and quantum chemical calculations have detailed the behavior of topotecan in solution, revealing its absorption spectra and the significance of its molecular structure in its mechanism of action. This includes the identification of tautomeric forms and their equilibria in aqueous solutions, which are pivotal for understanding its pharmacodynamics (Strel’tsov et al., 2001).
Chemical Reactions and Properties
Topotecan's interaction with DNA is central to its mechanism, where it forms stable complexes with the topoisomerase I-DNA complex, preventing DNA religation and leading to lethal double-strand breaks. Its chemical properties, particularly the equilibrium between its lactone and carboxylate forms, are influenced by pH, which affects its solubility and bioactivity. The dimerization of topotecan molecules has been observed, influenced by its concentration in solution, which could have implications for its pharmacokinetics and biological activity (Sanna et al., 2005).
Physical Properties Analysis
Topotecan hydrochloride exhibits variable hydration states, which present a challenge for its formulation and stability. A detailed study involving Karl Fischer titration, thermogravimetric analysis, and solid-state nuclear magnetic resonance has explored these states, providing insights into the compound's behavior under different conditions and its interaction with water molecules. This understanding is crucial for optimizing its storage, stability, and formulation (Vogt et al., 2006).
Chemical Properties Analysis
The chemical stability of topotecan is a significant concern, especially considering its lactone and carboxylate forms. Nanoencapsulation techniques have been explored to improve its chemical stability and prolong its release. Solid lipid nanoparticles and nanostructured lipid carriers have shown promise in enhancing the stability of topotecan, indicating a potential pathway to improve its therapeutic efficacy and reduce degradation (Souza et al., 2011).
Safety And Hazards
Future Directions
Metronomic chemotherapy (MC) based on single agent topotecan or a combination of topotecan and cyclophosphamide (CyTo regimen) in advanced, pretreated ovarian cancer demonstrated a clinically meaningful activity and good safety profile . The MC provided a clinical benefit in the majority of treated patients, with fewer than 15% not benefitting from this treatment . This analysis established the CyTo regimen as the preferred MC to be evaluated in a phase II clinical trial currently under construction .
properties
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-DPZAMXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649450 | |
Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan-d6 | |
CAS RN |
1044904-10-0 | |
Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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